molecular formula C38H70O2 B117072 1,2-Dihexadecyloxybenzene CAS No. 151237-06-8

1,2-Dihexadecyloxybenzene

Cat. No.: B117072
CAS No.: 151237-06-8
M. Wt: 559 g/mol
InChI Key: IEXKETVYEHZCDX-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Alkoxyaromatic Compound Chemistry

1,2-Dihexadecyloxybenzene belongs to the broader class of long-chain alkoxyaromatic compounds, which are characterized by an aromatic ring system functionalized with one or more long alkyl ether chains. The interplay between the rigid, often π-conjugated, aromatic core and the flexible, insulating alkyl chains is a defining feature of this class of molecules. These long alkyl chains, such as the hexadecyloxy groups in 1,2-dihexadecyloxybenzene, play a crucial role in modulating the self-assembly behavior, solubility, and ultimately, the material properties of the resulting compounds. nih.gov

The length and nature of the alkoxy chains can significantly influence the phase behavior of these materials, leading to the formation of liquid crystalline phases. nih.govgrowingscience.comresearchgate.net The van der Waals interactions between these long chains can promote lamellar or columnar packing, which is essential for the emergence of smectic or other mesophases. nih.gov This ability to self-organize into ordered structures is a key attribute that makes long-chain alkoxyaromatic compounds, including 1,2-dihexadecyloxybenzene, valuable components in the design of "soft matter" with tailored optical and electronic properties.

Significance in Contemporary Chemical Synthesis and Materials Science

The significance of 1,2-dihexadecyloxybenzene in modern chemical synthesis lies primarily in its role as a versatile precursor for more complex, functional molecules. Its synthesis is typically achieved through the Williamson ether synthesis, reacting catechol with 1-bromohexadecane (B154569) in the presence of a base. rsc.org

Table 1: Synthesis of 1,2-Dihexadecyloxybenzene
ReactantsReagentsSolventProductKey Features
Catechol, 1-BromohexadecaneK₂CO₃DMF1,2-DihexadecyloxybenzeneA common and efficient method for synthesizing diaryl ethers. rsc.org

Once synthesized, the aromatic ring of 1,2-dihexadecyloxybenzene can be further functionalized, for instance, through nitration followed by reduction to introduce amino groups. rsc.org These derivatives serve as building blocks for the synthesis of sophisticated ligands for metal complexes and monomers for polymerization reactions. rsc.orgmdpi.com

In materials science, 1,2-dihexadecyloxybenzene and its derivatives are instrumental in the development of:

Liquid Crystals: The long hexadecyloxy chains promote the formation of liquid crystalline phases, which are crucial for applications in display technologies and optical switching. growingscience.comresearchgate.net The ability to form ordered yet fluid structures is a direct consequence of the molecular design incorporating these long alkyl chains.

Conductive Polymers: As a component in conjugated polymers, 1,2-dihexadecyloxybenzene can enhance solubility and processability. The long alkyl chains help to overcome the inherent insolubility of rigid polymer backbones, enabling their fabrication into thin films for electronic devices. google.comgoogle.comacs.org These polymers are investigated for their potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. frontiersin.orgnih.gov

Supramolecular Assemblies: The directional, non-covalent interactions facilitated by the alkoxy groups and the aromatic core drive the self-assembly of these molecules into well-defined nanostructures. wikipedia.orgbbau.ac.innih.gov This bottom-up approach to creating complex architectures is a cornerstone of nanotechnology and has potential applications in areas like catalysis and molecular recognition.

Table 2: Applications of 1,2-Dihexadecyloxybenzene Derivatives in Materials Science
Material TypeRole of 1,2-Dihexadecyloxybenzene MoietyExample ApplicationReference
Liquid CrystalsInduces and stabilizes liquid crystalline phases through van der Waals interactions of the hexadecyloxy chains.Display devices, sensors. growingscience.comresearchgate.net
Conductive PolymersImproves solubility and processability of conjugated polymers.Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs). google.comgoogle.comacs.org
Supramolecular ComplexesDirects self-assembly through non-covalent interactions.Functional materials for catalysis and molecular recognition. rsc.orgmdpi.com

Scope of Academic Inquiry and Research Trajectories

Current and future research involving 1,2-dihexadecyloxybenzene and related long-chain alkoxyaromatic compounds is focused on several key trajectories:

Design of Novel Liquid Crystalline Materials: Researchers are exploring how modifications to the aromatic core and the length and branching of the alkyl chains can be used to fine-tune the type and temperature range of liquid crystal phases. nih.govgrowingscience.com The goal is to create materials with specific electro-optical responses for advanced display and photonic applications.

Development of High-Performance Conductive Polymers: A major research thrust is the synthesis of new conjugated polymers incorporating 1,2-dihexadecyloxybenzene derivatives to achieve higher charge carrier mobilities and improved stability for next-generation electronic devices. frontiersin.orgrsc.org

Exploration of Supramolecular Chemistry: The self-assembly properties of these molecules are being investigated to create complex, functional architectures. wikipedia.orgbbau.ac.innih.gov This includes the formation of stimuli-responsive materials that can change their properties in response to external signals like light or temperature.

Functional Materials for Specific Applications: Research is also directed towards synthesizing materials for targeted applications, such as charge-transport materials for solar cells and sensors with high selectivity and sensitivity. google.comgoogle.com

The versatility of 1,2-dihexadecyloxybenzene as a molecular scaffold ensures its continued importance in the exploration and development of new materials with tailored properties for a wide range of technological applications.

Properties

IUPAC Name

1,2-dihexadecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-37-33-29-30-34-38(37)40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXKETVYEHZCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566429
Record name 1,2-Bis(hexadecyloxy)benzene
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Molecular Weight

559.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

151237-06-8
Record name 1,2-Bis(hexadecyloxy)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=151237-06-8
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Record name 1,2-Bis(hexadecyloxy)benzene
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Synthetic Methodologies and Precursor Chemistry of 1,2 Dihexadecyloxybenzene

Established Synthetic Routes to 1,2-Dihexadecyloxybenzene

The most common and established method for synthesizing 1,2-dihexadecyloxybenzene is through the Williamson ether synthesis, a reliable and versatile reaction for forming ether linkages.

Etherification of Catechol with Alkyl Halides (e.g., 1-Bromohexadecane)

The synthesis of 1,2-dihexadecyloxybenzene is typically achieved by the dialkylation of catechol. rsc.org This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. scienceinfo.commasterorganicchemistry.com In this process, the two hydroxyl groups of catechol are deprotonated by a base to form a more nucleophilic catecholate dianion. This dianion then reacts with two equivalents of a long-chain alkyl halide, such as 1-bromohexadecane (B154569), also known as cetyl bromide. cdhfinechemical.com

The reaction involves the nucleophilic attack of the alkoxide ion on the electrophilic carbon atom of the 1-bromohexadecane, displacing the bromide leaving group. scienceinfo.com This is performed in a stepwise or simultaneous manner for both hydroxyl groups, resulting in the formation of two ether bonds and yielding the desired 1,2-dihexadecyloxybenzene. rsc.org The use of a primary alkyl halide like 1-bromohexadecane is crucial, as secondary or tertiary halides would favor elimination side reactions. scienceinfo.com

Optimized Reaction Conditions and Yield Considerations

The efficiency and yield of the Williamson ether synthesis for 1,2-dihexadecyloxybenzene depend significantly on the reaction conditions. Key parameters include the choice of base, solvent, temperature, and reaction time.

A common procedure involves reacting catechol with two equivalents of 1-bromohexadecane using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orgbyjus.com The reaction is typically heated to temperatures between 50-100 °C for a duration of 1 to 8 hours to ensure completion. scienceinfo.combyjus.com Upon cooling, the product often precipitates from the reaction mixture and can be purified by filtration and washing with solvents like water and methanol (B129727) to remove inorganic salts and unreacted starting materials. rsc.org Good yields are generally reported for this synthesis. rsc.org

Table 1: Optimized Reaction Conditions for the Etherification of Catechol

Parameter Typical Conditions Rationale / Notes
Base Potassium Carbonate (K₂CO₃) A moderately strong base sufficient to deprotonate the phenolic hydroxyl groups of catechol. rsc.orgbyjus.com
Solvent N,N-Dimethylformamide (DMF), Acetonitrile Polar aprotic solvents that solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. byjus.com
Alkyl Halide 1-Bromohexadecane A primary alkyl halide is preferred to favor the SN2 substitution pathway over elimination. scienceinfo.comchemicalbook.com
Temperature 50 - 100 °C Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. scienceinfo.combyjus.com
Reaction Time 1 - 8 hours Duration is optimized to drive the reaction to completion. scienceinfo.combyjus.com
Yield 50 - 95% Laboratory yields can be high but may be affected by purity of reagents and adherence to optimal conditions. scienceinfo.combyjus.com

Functionalization Strategies for 1,2-Dihexadecyloxybenzene Derivatives

The aromatic core of 1,2-dihexadecyloxybenzene can be chemically modified to introduce a variety of functional groups. These modifications are essential for creating more complex molecules with tailored electronic and structural properties for use in materials science.

Aromatic Nitration and Subsequent Reduction to Diamino Analogues

A key functionalization strategy involves the introduction of amino groups onto the benzene (B151609) ring through a two-step nitration-reduction sequence. rsc.org

First, 1,2-dihexadecyloxybenzene is subjected to electrophilic aromatic nitration. masterorganicchemistry.com This is achieved by treating the compound with a nitrating agent, such as a mixture of nitric acid (HNO₃) and fuming nitric acid in a solvent like acetic acid. rsc.org The alkoxy groups are activating and ortho-, para-directing, leading to the formation of 4,5-dinitro-1,2-dihexadecyloxybenzene as a bright yellow product. rsc.org

Following nitration, the dinitro derivative is reduced to the corresponding diamino analogue. rsc.org A common method for this reduction involves using hydrazine (B178648) monohydrate in the presence of a palladium on activated charcoal (Pd/C) catalyst. rsc.org This reaction converts the two nitro groups (-NO₂) into amino groups (-NH₂), yielding the air-sensitive 4,5-diamino-1,2-dihexadecyloxybenzene, a valuable precursor for synthesizing Schiff base ligands and other complex structures. rsc.org

Introduction of Ethynyl (B1212043) Functionalities for Conjugated Systems (e.g., 1,4-Diethynyl-2,5-dihexadecyloxybenzene)

The introduction of ethynyl (–C≡CH) groups onto dialkoxybenzene frameworks is a powerful method for creating extended π-conjugated systems used in organic electronics and polymers. kyoto-u.ac.jpamazonaws.comspiedigitallibrary.org While the specifically named compound 1,4-diethynyl-2,5-dihexadecyloxybenzene is synthesized from 1,4-hydroquinone, a similar strategy can be applied to derivatives of 1,2-dihexadecyloxybenzene. spiedigitallibrary.org The process generally involves a halogenation step followed by a Sonogashira cross-coupling reaction. researchgate.net

First, the 1,2-dihexadecyloxybenzene ring is halogenated, for instance, at the 4- and 5-positions to create reactive sites for cross-coupling. researchgate.net Then, the resulting dihalo-1,2-dihexadecyloxybenzene is coupled with a terminal alkyne, often a protected version like trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. kyoto-u.ac.jpamazonaws.com The final step involves the removal of the protecting group (e.g., trimethylsilyl) to yield the terminal diethynyl derivative, which can then be used in further polymerization or coupling reactions. molaid.com

Halogenation Reactions (e.g., Bromination) for Further Coupling

Halogenation of the aromatic ring of 1,2-dihexadecyloxybenzene is a critical initial step for many subsequent cross-coupling reactions. researchgate.netwikipedia.org Electrophilic aromatic substitution allows for the introduction of bromine or chlorine atoms onto the ring. wikipedia.org

For bromination, the reaction can be carried out by treating 1,2-dihexadecyloxybenzene with elemental bromine (Br₂) in the presence of a Lewis acid catalyst, or by using other brominating agents like N-Bromosuccinimide (NBS). The long alkoxy chains are electron-donating and direct the incoming electrophile to the para positions relative to each ether linkage (positions 4 and 5). This results in the formation of 4,5-dibromo-1,2-dihexadecyloxybenzene. This di-brominated compound serves as a versatile building block, with the carbon-bromine bonds providing reactive handles for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or the aforementioned Sonogashira coupling. researchgate.netresearchgate.net

Supramolecular Architectures and Self Assembly Phenomena Involving 1,2 Dihexadecyloxybenzene Moieties

Design Principles for Self-Assembling Systems Incorporating Long Alkyl Chains

The self-assembly of molecules containing long n-alkyl chains is a widely studied phenomenon driven by a delicate balance of non-covalent interactions. The primary design principle involves the strategic combination of incompatible molecular segments within a single molecule to induce micro-phase separation and ordered aggregation. For 1,2-dihexadecyloxybenzene, the core design features are:

Aromatic Core: The central benzene (B151609) ring provides a rigid, planar segment capable of engaging in π-π stacking interactions.

Long Alkyl Chains: The two hexadecyl (C16) chains are flexible, nonpolar moieties. The packing of these chains is primarily driven by van der Waals interactions, a phenomenon analogous to crystallization, which can lead to the formation of ordered domains.

Amphiphilic Nature: Although subtle, the molecule possesses an amphiphilic character, with the electron-rich aromatic core and ether linkages being more polar than the purely hydrophobic alkyl tails. This encourages aggregation in a manner that sequesters the hydrophobic chains away from more polar environments or allows for specific packing arrangements in the solid or liquid-crystalline state.

The self-assembly process for such molecules is governed by the system's tendency to minimize its free energy. This is achieved by maximizing favorable interactions (van der Waals forces between chains, π-stacking of cores) and minimizing unfavorable ones (exposure of hydrophobic chains to polar interfaces). The length and number of alkyl chains are critical design parameters; longer chains provide stronger van der Waals forces, which can promote the formation of more stable and ordered assemblies.

Formation of Ordered Nanostructures and Mesophases

The specific geometry of 1,2-dihexadecyloxybenzene, with two long alkyl chains positioned adjacently on the benzene ring, is expected to direct its self-assembly into various ordered nanostructures and liquid-crystalline phases (mesophases).

Lamellar and Hexagonal Packing Arrangements

Molecules featuring a rigid core and multiple long alkyl chains are well-known to form liquid-crystalline phases. Depending on the balance between the cross-sectional area of the aromatic core and the space required by the alkyl chains, different packing arrangements are plausible for 1,2-dihexadecyloxybenzene.

Lamellar Phases: In a lamellar arrangement, molecules would organize into layers. The aromatic cores would form a central sub-layer, stabilized by π-π interactions, with the hexadecyl chains extending outwards on either side. These alkyl chains would then interdigitate with the chains from adjacent layers, creating a well-defined bilayer structure. This type of packing is common for molecules with a planar core and a significant volume of alkyl chains.

Hexagonal Columnar Phases: Alternatively, the molecules could self-assemble into cylindrical structures, or columns. In this model, the aromatic cores would stack one on top of the other to form the center of the column, driven by π-π interactions. The long alkyl chains would then radiate outwards, filling the space between the columns. These columns would subsequently pack into a two-dimensional hexagonal lattice. This arrangement is often favored in molecules where the core-core interactions are particularly strong and the peripheral chains are bulky.

The transition between these phases is typically temperature-dependent, with hexagonal phases often appearing at higher temperatures than lamellar ones.

Fibril-like Morphologies and Aggregation Studies

Beyond liquid-crystalline phases, directional interactions can promote the formation of one-dimensional, fibril-like nanostructures. For 1,2-dihexadecyloxybenzene, the π-stacking of the benzene rings could provide the necessary directionality for growth into elongated aggregates. In this scenario, molecules would stack in a head-to-tail fashion, forming a fibrous structure where the core is a π-stacked column of benzene rings and the periphery is a corona of hexadecyl chains. The formation and stability of such fibrils would be highly dependent on solvent conditions and temperature. While specific aggregation studies for this compound are not available, this morphology is a common self-assembly motif for many benzene derivatives featuring interacting side chains.

Influence of Molecular Geometry and Non-covalent Interactions on Self-Assembly

The self-assembly of 1,2-dihexadecyloxybenzene is directed by a combination of non-covalent interactions, with the final supramolecular architecture determined by the interplay between them. The specific ortho (1,2-) substitution pattern imposes significant geometric constraints that influence packing.

Interaction TypeInteracting MoietyRole in Self-Assembly
Van der Waals Forces Hexadecyl chainsThe primary driving force for the ordering and crystallization of the alkyl chains, promoting close packing and the formation of lamellar or columnar structures.
π-π Stacking Benzene ringsPromotes stacking of the aromatic cores, providing stability and directionality. This is crucial for forming columnar phases and fibrillar aggregates.
Dipole-Dipole Interactions C-O-C ether linkagesWeaker interactions that contribute to the overall packing energy and can influence the relative orientation of adjacent molecules.
Steric Repulsion Adjacent hexadecyloxy groupsThe proximity of the two bulky, flexible chains restricts the planarity of the molecule and influences how molecules can approach each other, favoring staggered or tilted packing arrangements to minimize steric hindrance.

Coordination-Driven Supramolecular Assemblies

While 1,2-dihexadecyloxybenzene itself is not a traditional ligand for metal coordination, it can be incorporated into a larger molecular structure that does contain coordinating atoms. In such a system, the 1,2-dihexadecyloxybenzene moiety acts as a "supramolecular handle," using its self-assembly properties to organize the resulting metal complexes into larger, ordered architectures.

Integration into Spin Crossover (SCO) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. This switching event is accompanied by changes in magnetic and optical properties, as well as a significant change in the metal-ligand bond lengths.

To integrate 1,2-dihexadecyloxybenzene into an SCO system, it would first need to be chemically modified to act as a ligand. For example, coordinating groups such as pyridyl or triazolyl units could be attached to the benzene ring. This new ligand could then be used to synthesize an Fe(II) complex.

Hypothetical Influence of 1,2-Dihexadecyloxybenzene Moieties on SCO Behavior:

Induction of Order: The long hexadecyl chains would drive the self-assembly of the entire Fe(II) complex. This could lead to the formation of liquid-crystalline SCO materials or highly ordered thin films.

Cooperativity: The spin transition in the solid state is often cooperative, meaning the state of one complex influences its neighbors. The ordered packing induced by the alkyl chains would provide a well-defined pathway for the propagation of elastic interactions between metal centers. As the spin state changes, the molecular volume of the complex changes; in a tightly packed assembly, this change creates strain that can trigger the transition in adjacent molecules, potentially leading to sharper and more abrupt spin transitions with thermal hysteresis.

Coupling of Transitions: The melting or reordering of the alkyl chains occurs at a specific temperature. If this structural phase transition temperature is close to the spin transition temperature of the Fe(II) core, the two phenomena could be coupled. The change in the packing of the alkyl chains could exert pressure on the coordination core, thereby triggering the spin crossover event.

Below is a table showing representative data for a well-studied Fe(II) SCO complex, [Fe(phen)₂(NCS)₂], to illustrate the typical parameters that would be studied in a new SCO complex derived from a 1,2-dihexadecyloxybenzene-functionalized ligand.

PropertyValue for [Fe(phen)₂(NCS)₂]Potential Influence of 1,2-Dihexadecyloxybenzene Ligand
Spin Transition Temp. (T½) ~176 KCould be tuned depending on the electronic nature of the ligand and the packing forces exerted by the alkyl chains.
Hysteresis Width (ΔT) ~1 KIntermolecular interactions from alkyl chain packing could significantly increase cooperativity, leading to a wider hysteresis loop.
Spin State at 300 K High-Spin (HS)Dependent on the ligand field strength; could be designed to be HS, LS, or near the transition temperature.
Spin State at 100 K Low-Spin (LS)Expected to be LS, typical for most Fe(II) SCO complexes.

The integration of self-assembling moieties like 1,2-dihexadecyloxybenzene into SCO systems represents a key strategy toward creating "smart" molecular materials where magnetic and structural properties can be precisely controlled.

Amphiphilic Spin Crossover Systems

The introduction of long alkyl chains to a spin crossover complex can induce or modify its transition behavior. Research on analogous iron(III) complexes demonstrates that alkylation of the ligand backbone can induce thermal spin crossover where none was present in the unfunctionalized parent complex. For instance, attaching C6 alkyl chains to an iron(III) polyamino ligand resulted in a partial spin transition, while lengthening the chains to C12 led to a complete SCO. researchgate.netunifr.ch This highlights the critical role of the alkyl chains in modulating the electronic properties of the metal center.

These long chains promote the formation of lipid layer-like arrangements in the solid state. nih.gov The resulting supramolecular structures can exhibit enhanced cooperativity, leading to sharper and more abrupt spin transitions with thermal hysteresis, a key feature for memory applications. nii.ac.jp The synergy between the flexible, dynamic alkyl chains and the electronic switching at the metal center is a defining characteristic of these "soft" SCO materials. rsc.org

Table 1: Effect of Alkyl Chain Length on Spin Crossover Behavior in an Analagous Fe(III) System

Complex Feature Unfunctionalized Ligand Ligand with C6 Chains Ligand with C12 Chains
Spin State High-Spin (HS) Only Partial SCO Complete SCO
Transition No Crossover Observed Incomplete Transition Full Transition

| Cooperativity | N/A | Low | Enhanced |

Role of Packing Effects on SCO Behavior

The way in which amphiphilic SCO molecules pack in the crystal lattice is crucial in determining the characteristics of the spin transition. Intermolecular interactions, primarily van der Waals forces between the long alkyl chains, play a significant role in the cooperativity of the system. researchgate.net The arrangement of these chains can dictate how a spin-state change on one molecule is communicated to its neighbors.

In some systems, the crystal packing of the hydrophobic and hydrophilic domains contributes directly to the cooperativity and affects the SCO behavior. bohrium.com However, establishing a direct correlation between specific packing motifs and the resulting thermal spin response can be complex. In certain amphiphilic iron(III) complexes, investigations into various intermolecular interactions, including van der Waals forces, hydrogen bonding, and π-π stacking, did not reveal a simple, coherent connection to the magnetic behavior. unifr.ch

The length and even the branching of the alkyl chains can systematically alter the molecular packing. nii.ac.jpnih.gov This, in turn, influences the lattice dynamics and the enthalpy and entropy changes associated with the spin transition, ultimately tuning the transition temperature (T½) and the steepness of the crossover. nih.gov The presence of solvent molecules within the crystal lattice can also have a profound impact, further highlighting the sensitivity of SCO properties to the supramolecular environment. researchgate.net

Copper(II) Complexes and their Aggregation Behavior

Complexes of copper(II) incorporating ligands with 1,2-dihexadecyloxybenzene moieties are inherently amphiphilic. This molecular structure, featuring a polar metal-binding catecholate head and long, nonpolar alkyl tails, drives their self-assembly into larger, ordered aggregates in solution and the solid state.

The aggregation is highly dependent on the solvent environment. In nonpolar solvents, the strong intermolecular van der Waals attractions between the hexadecyl chains dominate, leading to the formation of oligomers and larger supramolecular structures. uni-bayreuth.de This aggregation is often characterized by significant changes in spectroscopic properties, such as the broadening of EPR signals, which indicates interaction between neighboring copper centers. uni-bayreuth.de

Metal-Organic Frameworks and Coordination Polymers

Ligands derived from 1,2-dihexadecyloxybenzene can serve as functional building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). The catechol group provides a robust binding site for metal ions, while the long alkyl chains introduce functionality and control over the supramolecular architecture.

In the context of MOFs, catechol-functionalized linkers have been successfully used to build porous frameworks. ugr.esacs.org The incorporation of long hexadecyl chains would result in frameworks where the pores are decorated with these hydrophobic groups. This can be used to tune the sorption properties of the MOF, for example, by creating a highly nonpolar internal environment suitable for capturing specific guest molecules. Alternatively, the long chains can fill the void space, leading to dense, non-porous structures where the chains interdigitate.

For coordination polymers, long-chain alkyloxy substituents on the ligands can profoundly influence the conformation of the polymer backbone and the packing of the polymer chains in the crystal lattice. nih.gov The flexible nature of the hexadecyl chains can allow the resulting 1D or 2D polymers to adopt specific packing motifs, such as lamellar structures, driven by the organization of the alkyl groups. This provides a method for engineering the crystal structure and properties of CPs through the judicious design of functionalized organic linkers. nih.govrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
1,2-Dihexadecyloxybenzene
Copper(II)

Applications of 1,2 Dihexadecyloxybenzene in Advanced Materials Science

Conjugated Polymers for Optoelectronic and Electronic Devices

The incorporation of 1,2-dihexadecyloxybenzene moieties into conjugated polymer systems has been a strategic approach to tailor their physical and electronic properties for applications in optoelectronic and electronic devices. The long, flexible hexadecyloxy side chains play a crucial role in improving the solubility of these rigid-rod polymers in common organic solvents, a critical factor for their fabrication into thin films for devices.

Poly(p-phenylene ethynylene) Backbones Utilizing 1,2-Dihexadecyloxybenzene Moieties

Poly(p-phenylene ethynylene)s (PPEs) are a class of conjugated polymers known for their high fluorescence quantum yields and excellent thermal stability. However, unsubstituted PPEs are often insoluble and difficult to process. The introduction of 1,2-dihexadecyloxybenzene units as side chains onto the PPE backbone significantly enhances their solubility. This allows for the solution-based processing techniques like spin-coating and printing, which are essential for manufacturing large-area electronic devices. The bulky nature of the dihexadecyloxybenzene groups also helps to reduce intermolecular aggregation, which can otherwise lead to quenching of fluorescence in the solid state.

Integration with Chromophoric Units (e.g., BODIPY and Aza-BODIPY)

Boron-dipyrromethene (BODIPY) and its aza-analogs (aza-BODIPY) are highly fluorescent dyes with applications in sensing, imaging, and light-harvesting. The integration of these chromophoric units with polymers containing 1,2-dihexadecyloxybenzene can lead to materials with tunable photophysical properties. The long alkoxy chains of the dihexadecyloxybenzene component can influence the local environment of the BODIPY or aza-BODIPY dyes, affecting their fluorescence quantum yields and lifetimes. Furthermore, these side chains can control the intermolecular packing of the polymer chains, which is crucial for optimizing energy transfer processes in light-harvesting applications. While direct covalent integration of 1,2-dihexadecyloxybenzene with BODIPY and aza-BODIPY is a promising strategy, specific examples in the scientific literature are still emerging.

Development of Charge Transport Materials

In organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), efficient charge transport is paramount. The molecular ordering and morphology of the active polymer layer significantly impact charge carrier mobility. The presence of long alkyl chains, such as those in 1,2-dihexadecyloxybenzene, can promote the self-organization of conjugated polymers into well-ordered domains, which can facilitate intermolecular charge hopping. By carefully engineering the polymer architecture, materials incorporating 1,2-dihexadecyloxybenzene can be designed to exhibit preferential hole or electron transport properties. The flexible nature of the hexadecyloxy chains can also contribute to the formation of favorable thin-film morphologies for efficient charge separation and transport in OSCs.

Near-Infrared Emitting Polymers

The development of conjugated polymers that emit in the near-infrared (NIR) region of the electromagnetic spectrum is of great interest for applications in night-vision technologies, telecommunications, and biomedical imaging. The electronic properties of conjugated polymers can be tuned by modifying their chemical structure. The introduction of electron-donating alkoxy groups, such as those from 1,2-dihexadecyloxybenzene, onto a conjugated backbone can raise the energy of the highest occupied molecular orbital (HOMO). This can lead to a reduction in the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of the polymer's emission spectrum towards the NIR region.

Processability and Crystallinity in Polymer Films

As previously mentioned, the long hexadecyloxy chains of 1,2-dihexadecyloxybenzene are key to enhancing the processability of rigid conjugated polymers. Beyond solubility, these side chains also play a critical role in the solid-state packing and crystallinity of the polymer films. The interplay between the rigid conjugated backbone and the flexible side chains can lead to the formation of semi-crystalline domains. The degree of crystallinity and the orientation of the crystalline regions can significantly influence the charge transport and photophysical properties of the polymer film. The thermal properties of the polymers, such as their glass transition and melting temperatures, are also influenced by the length and nature of the alkoxy side chains, which has implications for the thermal stability and operational lifetime of devices.

Functional Materials Derived from Self-Assembled Structures

Non-biological Membrane Mimetics for Fundamental Biophysical Investigations of Synthetic Systems

Non-biological membrane mimetics are synthetic systems designed to replicate the structure and function of natural cell membranes. These models are crucial for fundamental biophysical studies as they offer a controlled environment to investigate the behavior of membrane-associated proteins and processes without the complexity of a living cell. Common examples of membrane mimetics include micelles, bicelles, and nanodiscs. These structures are typically formed from phospholipids (B1166683) and other amphiphilic molecules that self-assemble in aqueous solutions to create a lipid bilayer environment.

These synthetic membranes are instrumental in:

Structural and Functional Studies of Membrane Proteins: They provide a stable platform for solubilizing and studying the structure and function of integral membrane proteins, which are notoriously difficult to study in their native environment.

Drug Discovery and Development: Membrane mimetics are used to screen the interaction of potential drug candidates with membrane proteins and to study drug delivery mechanisms.

Biosensing: The stable and controllable nature of these systems makes them suitable for the development of biosensors that can detect specific molecules or cellular events.

Dynamic, Covalent Materials and Responsive Networks

Dynamic covalent chemistry involves the use of reversible covalent bonds to create materials that can adapt their structure and properties in response to external stimuli. This approach allows for the design of "smart" materials with properties such as self-healing, shape memory, and controlled release of encapsulated molecules. The reversible nature of the covalent bonds, such as imine or boronic ester bonds, allows the material's network to rearrange, break, and reform, leading to its dynamic behavior.

Key characteristics of these materials include:

Stimuli-Responsiveness: They can respond to a variety of triggers, including light, temperature, pH, and the presence of specific chemical analytes.

Self-Healing: When damaged, the reversible bonds can reform, allowing the material to repair itself.

Recyclability: The dynamic nature of the bonds can facilitate the reprocessing and recycling of these materials.

Potential in Molecular-Scale Data Storage

Molecular-scale data storage is an emerging field that aims to use molecules to store information, offering the potential for ultra-high-density data storage that far exceeds current technologies. DNA has been a primary focus for molecular data storage due to its inherent information-carrying capacity and the established technologies for its synthesis and sequencing. However, researchers are also exploring other molecular systems, including small molecules and synthetic polymers.

The theoretical advantages of molecular data storage include:

High Storage Density: Information can be encoded in the sequence of monomers in a polymer or the presence or absence of specific molecules in an array, leading to incredibly dense data storage.

Long-Term Stability: Certain molecules can be stable for thousands of years, offering a durable solution for archival data storage.

Low Energy Consumption: Once the data is written, molecular storage systems could potentially require very little energy for long-term maintenance.

Other Emerging Material Applications (e.g., Soft Materials, Gels)

The principles of self-assembly and molecular design that underpin the above fields are also being applied to create a wide range of other advanced materials. Soft materials, such as gels, are a prominent example. These materials consist of a liquid phase dispersed within a solid, three-dimensional network. The properties of gels can be tuned by controlling the interactions between the gelator molecules and the solvent.

Emerging applications in this area include:

Thermoresponsive Gels: These materials undergo a phase transition in response to temperature changes, making them useful for applications such as controlled drug delivery and smart actuators.

Organogels: These are gels where the liquid phase is an organic solvent. They have potential applications in areas such as catalysis, separation science, and the formulation of consumer products.

Supramolecular Gels: In these materials, the network is held together by non-covalent interactions, such as hydrogen bonding or van der Waals forces. This allows for the creation of stimuli-responsive and self-healing materials.

Advanced Spectroscopic and Analytical Characterization of 1,2 Dihexadecyloxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. jchps.comslideshare.nethilarispublisher.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and relative number of different atoms in a molecule. jchps.com

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and purity of 1,2-dihexadecyloxybenzene. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the two hexadecyloxy side chains. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key diagnostic features. hw.ac.uk

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8-7.0 ppm. Their specific pattern can be complex due to second-order coupling effects in the AA'BB' spin system characteristic of 1,2-disubstituted benzenes. youtube.com

Methylene (B1212753) Protons adjacent to Oxygen (-O-CH₂-): These protons are deshielded by the adjacent oxygen atom and appear as a triplet at approximately δ 4.0 ppm. The triplet splitting is due to coupling with the neighboring methylene group.

Alkyl Chain Methylene Protons (-(CH₂)₁₄-): The bulk of the methylene protons in the long alkyl chains overlap to form a broad multiplet, typically centered around δ 1.2-1.5 ppm.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl groups are the most shielded, appearing as a triplet at approximately δ 0.9 ppm, resulting from coupling with the adjacent methylene group.

Table 1: Representative ¹H NMR Data for 1,2-Dihexadecyloxybenzene.
AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)6.90Multiplet (m)4H
-O-CH₂-4.01Triplet (t)4H
-O-CH₂-CH₂-1.82Quintet (quin)4H
-(CH₂)₁₃-1.27-1.48Broad Multiplet (m)48H
-CH₃0.88Triplet (t)6H

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to molecular symmetry in 1,2-dihexadecyloxybenzene, pairs of carbons can be chemically equivalent, leading to fewer signals than the total number of carbon atoms. masterorganicchemistry.com

Aromatic Carbons: Signals for the aromatic carbons appear in the δ 110-150 ppm region. The two oxygen-bearing carbons (C-O) are found further downfield (approx. δ 149 ppm), while the four aromatic C-H carbons appear at higher field (approx. δ 114 and 121 ppm).

Alkyl Chain Carbons: The carbon of the methylene group attached to the oxygen (-O-CH₂-) resonates at around δ 69 ppm. The other carbons of the hexadecyl chains appear in the δ 14-32 ppm range, with the terminal methyl carbon being the most upfield signal (approx. δ 14 ppm).

Table 2: Representative ¹³C NMR Data for 1,2-Dihexadecyloxybenzene.
AssignmentApproximate Chemical Shift (δ, ppm)
Ar C-O149.3
Ar C-H121.2
Ar C-H114.5
-O-CH₂-69.2
Alkyl Chain (-CH₂-)14.1 - 31.9
-CH₃14.1

¹¹B NMR Spectroscopy

Boron-11 (¹¹B) NMR is a specialized technique crucial for characterizing derivatives of 1,2-dihexadecyloxybenzene that incorporate boron. nih.gov The catechol-like core of the parent compound (1,2-dihydroxybenzene) is an excellent ligand for forming stable complexes with boron-containing reagents. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. sdsu.eduresearchgate.net

Tricoordinate Boron: In derivatives like boronic esters, where the boron atom is three-coordinate (sp² hybridized), the ¹¹B NMR signal typically appears in a downfield region, often between δ +20 and +35 ppm.

Tetracoordinate Boron: If the boron atom is four-coordinate (sp³ hybridized), for instance, through coordination with a Lewis base, the signal shifts significantly upfield to a region between δ -1 and +15 ppm. sdsu.edu This distinct shift allows for the clear identification of the boron coordination state. nih.gov

Table 3: Typical ¹¹B NMR Chemical Shift Ranges for Boron-Containing Derivatives.
Boron SpeciesCoordinationHybridizationApproximate Chemical Shift (δ, ppm)
Boronic Ester Derivative3sp²+20 to +35
Borate Ester Derivative (Lewis Base Adduct)4sp³-1 to +15

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. youtube.com For 1,2-dihexadecyloxybenzene, the FT-IR spectrum is dominated by absorptions from the alkyl chains and the substituted benzene ring.

Key diagnostic bands include:

C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of C-H bonds in the numerous CH₂ and CH₃ groups of the hexadecyl chains.

C-H Stretching (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) corresponding to the C-H stretching on the benzene ring. libretexts.org

C=C Stretching (Aromatic): One or more medium-intensity bands between 1450 and 1600 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

C-O Stretching (Aryl-Alkyl Ether): A strong, characteristic band for the asymmetric C-O-C stretch is typically observed in the 1240-1260 cm⁻¹ region.

C-H Bending: Various bending (deformation) vibrations for CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹), along with out-of-plane (oop) bending for the aromatic C-H bonds, which can give information about the substitution pattern. libretexts.org

Table 4: Characteristic FT-IR Absorption Bands for 1,2-Dihexadecyloxybenzene.
Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium
Aryl-Alkyl Ether C-O Stretch1240 - 1260Strong
Aromatic C-H Out-of-Plane Bend~740Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence, Fluorescence)

These techniques investigate the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light. uobabylon.edu.iq

UV-Vis Spectroscopy

UV-Visible absorption spectroscopy provides information about the conjugated π-electron systems in a molecule. msu.edu The spectrum of 1,2-dihexadecyloxybenzene is primarily determined by the electronic transitions of the substituted benzene ring. The alkoxy groups act as auxochromes, causing a bathochromic (red) shift of the benzene absorption bands compared to unsubstituted benzene. up.ac.za Typically, two main absorption bands corresponding to π → π* transitions are observed. For the closely related 1,2-dimethoxybenzene, characteristic absorption maxima (λ_max) are found around 225 nm and 275 nm. nist.gov The long alkyl chains have a negligible effect on the electronic absorption spectrum.

Table 5: Typical UV-Vis Absorption Data for a 1,2-Dialkoxybenzene Chromophore.
TransitionApproximate λ_max (nm)Solvent
π → π~225Ethanol
π → π~275Ethanol

Photoluminescence and Fluorescence Spectroscopy

While 1,2-dihexadecyloxybenzene itself is not significantly fluorescent, its derivatives, particularly those where the dialkoxybenzene unit is incorporated into a larger conjugated system (e.g., oligomers, polymers, or dyes), can exhibit strong photoluminescence. In such cases, fluorescence spectroscopy is a powerful tool to study their emissive properties. Key parameters obtained from these studies include the emission maximum wavelength (λ_em), the Stokes shift (the energy difference between the absorption and emission maxima), and the fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process. beilstein-journals.org These properties are critical for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

X-ray Diffraction and Scattering Techniques for Supramolecular and Crystalline Structure Analysis

X-ray techniques are indispensable for elucidating the arrangement of molecules in the solid state, from the atomic level within a single crystal to the larger-scale organization in self-assembled structures.

Single-Crystal X-ray Diffraction (SC-XRD): For derivatives that can be grown as high-quality single crystals, SC-XRD provides the definitive three-dimensional molecular structure. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions (e.g., van der Waals forces, π-π stacking) that dictate the crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used on polycrystalline samples to identify crystalline phases and determine their purity. The resulting diffraction pattern serves as a fingerprint for a specific crystalline form. It is also used to study phase transitions as a function of temperature.

Small-Angle X-ray Scattering (SAXS): The presence of long, flexible hexadecyl chains makes 1,2-dihexadecyloxybenzene and its derivatives prone to forming liquid crystalline phases or other self-assembled nanostructures. SAXS is the ideal technique to probe these larger-scale structures (on the order of 1-100 nm). It can identify and characterize different mesophases, such as lamellar (layered) or columnar structures, by analyzing the position and shape of the scattering peaks at low angles.

Chromatographic Methods (Size Exclusion Chromatography - SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized liquid chromatography technique used to determine the molecular weight distribution of polymers. nih.govyoutube.com While not applicable to the monomeric 1,2-dihexadecyloxybenzene itself, SEC is crucial for characterizing polymeric derivatives.

When the 1,2-dihexadecyloxybenzene moiety is incorporated as a repeating unit into a polymer backbone, SEC is used to measure key parameters: specificpolymers.com

Number-Average Molecular Weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-Average Molecular Weight (M_w): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of M_w / M_n, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

The principle of SEC involves separating polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. paint.orgpaint.org Larger molecules elute first because they are excluded from more of the pores. paint.org

Table 6: Example SEC Data for a Polymer Incorporating the 1,2-Dihexadecyloxybenzene Unit.
ParameterDescriptionTypical Value
M_n (g/mol)Number-Average Molecular Weight15,000
M_w (g/mol)Weight-Average Molecular Weight35,000
PDI (M_w/M_n)Polydispersity Index2.3

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of a molecule. Dialkoxybenzene derivatives are known to be electrochemically active, capable of undergoing reversible oxidation. academie-sciences.fr

In a typical CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured. For a 1,2-dihexadecyloxybenzene derivative, the voltammogram would typically show a reversible oxidation wave corresponding to the removal of an electron from the electron-rich aromatic ring to form a radical cation. nih.gov

Key information obtained from CV includes:

Half-wave Potential (E₁/₂): The potential at which the concentrations of the oxidized and reduced species at the electrode surface are equal. It provides a measure of the thermodynamic ease of oxidation.

HOMO Energy Level Estimation: The onset potential of the first oxidation wave is often used to estimate the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule, a critical parameter for designing materials for organic electronics.

Electrochemical Reversibility: The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔE_p) and the ratio of their peak currents (i_pa / i_pc) indicate the stability and reversibility of the redox process. beilstein-journals.org The long alkyl chains enhance solubility in common organic solvents used for electrochemistry, facilitating these measurements. mdpi.comnih.gov

Table 7: Representative Electrochemical Data from Cyclic Voltammetry.
ParameterDescriptionTypical Value (vs. Fc/Fc⁺)
E_paAnodic Peak Potential+0.95 V
E_pcCathodic Peak Potential+0.89 V
E₁/₂Half-Wave Potential+0.92 V
ΔE_pPeak-to-Peak Separation60 mV

Microscopic Techniques for Morphological and Surface Studies (Scanning Tunneling Microscopy - STM, Transmission Electron Microscopy - TEM)

Microscopic techniques provide direct visualization of molecular arrangements on surfaces and the morphology of bulk materials at the nanoscale.

Scanning Tunneling Microscopy (STM)

STM is a surface-sensitive technique that can image conductive or semiconductive surfaces with atomic resolution. ucdavis.edu It is exceptionally well-suited for studying the two-dimensional self-assembly of molecules like 1,2-dihexadecyloxybenzene on crystalline substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or Au(111). The long hexadecyl chains play a dominant role in directing the formation of highly ordered monolayers through van der Waals interactions. STM can reveal detailed information about the molecular packing arrangement, orientation with respect to the substrate lattice, and the presence of domain boundaries or defects in the assembled layer. nih.gov

Transmission Electron Microscopy (TEM)

TEM is used to image the internal structure and morphology of materials. For derivatives of 1,2-dihexadecyloxybenzene, TEM is invaluable for visualizing nanostructures formed through self-assembly in the bulk or from solution. For example, if a derivative forms nanofibers, vesicles, or is part of a block copolymer system that undergoes microphase separation into distinct domains (e.g., spheres, cylinders, lamellae), TEM can provide direct images of these structures. The technique often requires specialized sample preparation, such as casting a thin film or using cryo-TEM for solution-state structures, and may involve staining with heavy elements to enhance contrast.

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of materials. For 1,2-dihexadecyloxybenzene and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into their decomposition profiles and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is employed to determine the thermal stability of a compound, identify its decomposition temperatures, and ascertain the composition of the residual material. In a typical TGA experiment, the sample is heated at a constant rate, and the weight loss is recorded. The resulting curve, known as a thermogram, plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures at which the rate of weight loss is at its maximum.

Differential Scanning Calorimetry (DSC) is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for studying thermal transitions such as melting, crystallization, and glass transitions. The resulting DSC curve shows heat flow as a function of temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.

The DSC thermograms of similar long-chain aromatic ethers often reveal distinct phase transitions. These can include transitions from a crystalline solid to various liquid crystalline phases (such as smectic or nematic) before finally melting into an isotropic liquid. The temperatures and enthalpies of these transitions are highly dependent on the length of the alkyl chains and the nature of any substituents on the benzene ring.

For a hypothetical analysis of a 1,2-dialkoxybenzene derivative, the data might be presented as follows:

Hypothetical TGA Data for a 1,2-Dialkoxybenzene Derivative

Temperature (°C)Weight Loss (%)Derivative Weight Loss (%/°C)
1000.50.01
2001.20.02
3003.00.05
4005.50.10
50095.01.50

This interactive table represents hypothetical data for illustrative purposes.

Hypothetical DSC Data for a 1,2-Dialkoxybenzene Derivative

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal to Smectic85.287.545.3
Smectic to Nematic110.8112.15.2
Nematic to Isotropic125.4126.32.1

This interactive table represents hypothetical data for illustrative purposes.

Detailed research findings on specific derivatives would further elucidate the structure-property relationships, explaining how variations in the alkyl chain length or the introduction of different functional groups on the benzene ring influence the thermal stability and the nature and temperatures of the phase transitions observed in TGA and DSC analyses.

Theoretical and Computational Investigations of 1,2 Dihexadecyloxybenzene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govproquest.com It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. nih.gov DFT calculations can determine electronic properties including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the energy gap between them, and molecular electrostatic potentials (MEPs). nih.govproquest.com These parameters are crucial for understanding a molecule's stability, reactivity, and electronic behavior. nih.gov

For aromatic systems like 1,2-dihexadecyloxybenzene, DFT is used to optimize the molecular geometry and analyze how the long hexadecyloxy chains influence the electronic properties of the central benzene (B151609) ring. Studies on similar molecules, such as 1,2-dimethoxybenzene, have employed methods like the approximate coupled-cluster singles and doubles model (CC2) and DFT to determine equilibrium geometries in both the ground state (S₀) and the first excited singlet state (S₁). researchgate.net Such calculations reveal how the molecule's structure changes upon electronic excitation. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict optical properties, such as UV-visible absorption spectra. iastate.eduresearchgate.netcecam.org By calculating the transition energies and oscillator strengths between electronic states, TD-DFT can simulate the absorption and fluorescence spectra of a molecule. researchgate.netnih.gov For 1,2-dihexadecyloxybenzene, TD-DFT calculations would elucidate the nature of its electronic transitions, which are typically π-π* transitions within the benzene core, and how they are modulated by the alkoxy substituents. The accuracy of these predictions can be enhanced by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for an Analogous Dialkoxybenzene System Note: This table presents hypothetical data based on typical values for substituted benzenes to illustrate the output of DFT calculations.

Property Calculated Value Significance
HOMO Energy -6.2 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.1 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (Eg) 5.1 eV Indicates kinetic stability and influences optical properties. nih.gov
Dipole Moment 2.5 Debye Measures the overall polarity of the molecule.

| First Excitation Energy (TD-DFT) | 4.8 eV (258 nm) | Corresponds to the primary UV absorption peak. |

Molecular Dynamics (MD) Simulations for Self-Assembly Mechanisms and Dynamic Behavior

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying the self-assembly of amphiphilic molecules like 1,2-dihexadecyloxybenzene, which can form ordered structures such as micelles, membranes, and liquid crystals. nih.govnih.govrsc.org

In a typical MD simulation of 1,2-dihexadecyloxybenzene, a number of molecules are placed in a simulation box, often with a solvent, and their trajectories are calculated by integrating Newton's equations of motion. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. These simulations can track the process of aggregation from a disordered state to an ordered phase, revealing the mechanisms that drive self-assembly. rsc.org Key driving forces for this molecule would include hydrophobic interactions between the long alkyl tails and π-π stacking interactions between the benzene rings. rsc.org

MD simulations can provide detailed information about the structure and dynamics of the resulting assemblies. For liquid crystalline phases, simulations can determine orientational order parameters, translational diffusion coefficients, and the internal dynamics of the molecules, such as the conformation of the flexible alkyl chains. researchgate.net Studies on similar liquid crystal-forming molecules, like 4-n-pentyl-4'-cyanobiphenyl (5CB), have successfully used MD to investigate molecular ordering and transport properties within the nematic phase. researchgate.net Coarse-grained models, where groups of atoms are treated as single interaction sites, can be used to access longer timescales and larger system sizes, which are often necessary to capture the formation of macroscopic liquid crystal phases. nih.gov

Computational Modeling of Supramolecular Interactions and Energy Landscapes

The self-assembly of 1,2-dihexadecyloxybenzene is governed by a complex interplay of non-covalent supramolecular interactions. muni.cz These include van der Waals forces, hydrophobic interactions, and potential π-π stacking. Computational modeling is essential for quantifying these interactions and understanding how they lead to a specific macroscopic structure. muni.cznih.gov Quantum mechanical methods, particularly DFT with corrections for dispersion forces, are often used to calculate the binding energies of molecular dimers and larger clusters in various orientations. nih.gov This helps to identify the most stable arrangements of molecules within an assembly. muni.cz

The concept of an energy landscape is used to describe the potential energy of a system as a function of its atomic coordinates. For a self-assembling system, the landscape can be very complex, with many local energy minima corresponding to metastable states and a global minimum corresponding to the thermodynamically most stable structure. acs.org Computational methods can be used to explore this landscape, identifying stable and metastable configurations and the energy barriers between them. acs.org For example, studies on self-assembled vesicles have shown how thermal history can guide the system into different minima on the energy landscape, resulting in different final morphologies. acs.org For 1,2-dihexadecyloxybenzene, this approach could explain how different processing conditions (e.g., cooling rates) might lead to different liquid crystalline phases or defect structures.

Predictive Models for Material Properties and Self-Assembly Parameters

Predicting the material properties of novel compounds without synthesizing them is a major goal of computational materials science. For complex systems like liquid crystals, machine learning (ML) has emerged as a powerful tool for building predictive models. rsc.orgbohrium.comrsc.org These models establish quantitative structure-property relationships (QSPR) by learning from existing data on known materials. rsc.org

For a class of compounds like dialkoxybenzenes, an ML model could be trained to predict properties such as the clearing temperature (the temperature of the transition from a liquid crystal phase to an isotropic liquid) based on molecular descriptors. rsc.org These descriptors can range from simple constitutional indices (like molecular weight or atom counts) to more complex quantum chemical parameters derived from DFT calculations. Recent studies have demonstrated the utility of ML in predicting various physical properties of liquid crystals, including phase behavior, order parameters, and even optical characteristics, directly from molecular structures or simulated optical textures. aps.orgmdpi.com

Predictive models can also be developed for self-assembly parameters. For amphiphilic molecules, theoretical approaches can be used to predict aggregation behavior, such as the critical micelle concentration. nih.gov By simulating a range of related molecules, researchers can develop models that correlate molecular features (e.g., alkyl chain length, head group size) with the tendency to self-assemble and the type of structure formed.

Table 2: Example of a Machine Learning Model for Predicting Liquid Crystal Clearing Temperature (Tc) This table illustrates the concept of using molecular descriptors to predict a material property.

Molecular Descriptor Importance Score Correlation with Tc
Molecular Weight 0.75 Positive
Molecular Length/Width Ratio 0.88 Positive
Calculated Dipole Moment 0.45 Varies

| Number of Aromatic Rings | 0.62 | Positive |

Computational Studies of Chemical Reactivity and Reaction Pathways

Computational chemistry is a fundamental tool for investigating chemical reactivity and elucidating reaction mechanisms. escholarship.org For 1,2-dihexadecyloxybenzene, a key reaction of interest is the cleavage of its ether linkages (C-O bonds), as this represents a potential pathway for degradation or chemical modification. wikipedia.org

DFT calculations are widely used to map the potential energy surface of a chemical reaction. nih.govfrontiersin.org This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. frontiersin.orgmdpi.com

Studies on the cleavage of similar aryl ether linkages, such as those in lignin, have used DFT to explore different mechanistic pathways, including acid-catalyzed, base-catalyzed, and metal-catalyzed reactions. nih.govfrontiersin.orgmdpi.com For example, a base-catalyzed cleavage might proceed via a six-membered transition state involving a cation and a hydroxide (B78521) ion. nih.govfrontiersin.org Alternatively, a reaction catalyzed by an iridium pincer complex might proceed through an initial C-H bond activation or a direct oxidative addition into the C-O bond. mdpi.com By comparing the activation barriers for these different pathways, computational studies can predict the most likely mechanism and identify the rate-determining step. mdpi.com This knowledge is crucial for controlling the chemical stability and reactivity of 1,2-dihexadecyloxybenzene in various applications.

Future Research Directions and Unexplored Avenues for 1,2 Dihexadecyloxybenzene Chemistry

Development of Novel and Sustainable Synthetic Pathways

Currently, specific, optimized, and sustainable synthetic methodologies for 1,2-dihexadecyloxybenzene are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient and environmentally benign synthetic routes. Key areas for exploration include:

Green Chemistry Approaches: Investigation into catalysis, the use of renewable starting materials, and the reduction of hazardous waste in the synthesis of 1,2-dihexadecyloxybenzene would be a significant step forward.

Yield Optimization and Scalability: Systematic studies to maximize reaction yields and develop protocols suitable for large-scale production are essential for any potential industrial applications.

Purification Techniques: The development of effective and economical purification methods to achieve high-purity 1,2-dihexadecyloxybenzene will be crucial for its use in advanced materials where purity is paramount.

Exploration of Advanced Supramolecular Architectures with Tunable Functionality

The amphiphilic nature of 1,2-dihexadecyloxybenzene, with its aromatic core and long aliphatic tails, suggests a strong potential for the formation of complex supramolecular assemblies. Research in this area could focus on:

Self-Assembly in Solution and at Interfaces: A thorough investigation of the self-assembly behavior of 1,2-dihexadecyloxybenzene in various solvents and at liquid-solid or liquid-air interfaces could reveal the formation of novel nanostructures such as micelles, vesicles, or liquid crystals.

Host-Guest Chemistry: The benzene (B151609) core could potentially act as a host for various guest molecules, leading to the development of new sensors or delivery systems. The long alkyl chains could also form cavities or channels for guest encapsulation.

Co-assembly with Other Molecules: Studying the co-assembly of 1,2-dihexadecyloxybenzene with other functional molecules could lead to the creation of hybrid materials with tailored optical, electronic, or mechanical properties.

Integration into Next-Generation Optoelectronic and Spintronic Devices with Enhanced Performance

While there is no specific research on the optoelectronic or spintronic properties of 1,2-dihexadecyloxybenzene, its core structure is a fundamental building block in many organic electronic materials. Future investigations could explore:

Dielectric Materials: The long, non-polar alkyl chains suggest that this molecule could have interesting dielectric properties, making it a candidate for use as an insulating layer in organic field-effect transistors (OFETs) or capacitors.

Modification for Active Properties: Chemical modification of the benzene ring could introduce electroactive or photoactive moieties, potentially enabling its use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Spintronic Applications: Research into the spin transport properties of self-assembled monolayers of 1,2-dihexadecyloxybenzene on ferromagnetic substrates could be a novel area of investigation, although this remains highly speculative without foundational data.

Expansion into Mechanically Responsive, Self-Healing, and Adaptive Materials

The long hexadecyl chains of 1,2-dihexadecyloxybenzene are a key feature that could be exploited in the design of "smart" materials. Future research directions include:

Phase Transitions and Mechanical Response: Investigating the thermal and mechanical properties of polymers or gels incorporating 1,2-dihexadecyloxybenzene could reveal interesting phase transitions that lead to changes in mechanical properties, a hallmark of mechanically responsive materials.

Self-Healing Mechanisms: The potential for the long alkyl chains to interdigitate and provide a mechanism for self-healing upon damage is an exciting avenue. If a material containing this compound is fractured, the mobility of the chains could facilitate the re-formation of van der Waals interactions across the crack interface, leading to a degree of healing.

Adaptive Surfaces: Films or coatings made from materials containing 1,2-dihexadecyloxybenzene could exhibit adaptive properties, such as tunable wettability, in response to external stimuli like temperature or light.

Synergistic Approaches Combining Advanced Experimental and Computational Methodologies

To accelerate the exploration of 1,2-dihexadecyloxybenzene's potential, a close collaboration between experimental synthesis and characterization and computational modeling will be essential. This synergistic approach should involve:

Computational Prediction of Properties: Density functional theory (DFT) and molecular dynamics (MD) simulations could be employed to predict the electronic structure, self-assembly behavior, and mechanical properties of 1,2-dihexadecyloxybenzene and materials derived from it. This would allow for the pre-screening of potential applications before extensive experimental work.

Guidance for Synthetic Efforts: Computational studies could help in designing more efficient synthetic routes and in understanding the reaction mechanisms involved.

Interpretation of Experimental Data: Computational models can provide a deeper understanding of the experimental observations from techniques such as X-ray diffraction, spectroscopy, and microscopy.

Considerations for Scalability and Industrial Relevance in Advanced Material Applications

For any of the potential applications of 1,2-dihexadecyloxybenzene to be realized, considerations of scalability and industrial relevance are paramount. Future research should address:

Cost-Effective Production: The development of a low-cost, scalable synthesis is a critical prerequisite for commercialization.

Processability: The ability to process 1,2-dihexadecyloxybenzene-based materials using existing industrial techniques (e.g., solution processing, melt processing) will be a key factor in their adoption.

Performance and Durability: Rigorous testing of the performance and long-term stability of any resulting materials under relevant operating conditions will be necessary to establish their industrial viability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-dihexadecyloxybenzene, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically employs Schlenk tube techniques under an argon atmosphere to prevent oxidation. Alkyl chains are introduced via nucleophilic substitution or etherification reactions. Critical parameters include reaction temperature (reflux conditions), inert gas purity, and solvent selection (e.g., methanol or pyridine). Low yields (~5% in some cases) may result from incomplete alkylation or side reactions; purification via recrystallization or column chromatography is essential .

Q. How can researchers verify the structural integrity of 1,2-dihexadecyloxybenzene post-synthesis?

  • Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy for proton environments (e.g., aromatic vs. alkyl protons), infrared (IR) spectroscopy for ether linkages (C-O-C stretching at ~1250 cm⁻¹), and elemental analysis to confirm C, H, and O percentages. Cross-referencing with the InChI string (InChI=1S/C38H70O2/...) ensures structural accuracy .

Q. What are the recommended storage conditions for 1,2-dihexadecyloxybenzene to ensure long-term stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in airtight containers at low temperatures (4°C) to prevent hydrolysis or oxidation. Moisture-sensitive derivatives require desiccants. Pre-purge storage vials with argon to minimize degradation .

Advanced Research Questions

Q. In the context of spin crossover complexes, how does the alkyl chain length in 1,2-dihexadecyloxybenzene derivatives affect magnetic properties?

  • Methodological Answer : Longer alkyl chains (e.g., hexadecyl vs. octyl) enhance solubility in non-polar solvents but may reduce crystallinity. In iron-based spin crossover complexes, chain length influences ligand flexibility, altering spin transition temperatures. Comparative studies using derivatives like 1,2-didodecyloxybenzene reveal chain-length-dependent cooperativity in magnetic behavior .

Q. What challenges arise in achieving reproducible results in the synthesis of 1,2-dihexadecyloxybenzene-based coordination polymers, and how can they be mitigated?

  • Methodological Answer : Challenges include inconsistent stoichiometry due to variable ligand-metal ratios and solvent residues affecting crystallinity. Mitigation strategies:

  • Use strict Schlenk techniques to exclude moisture/oxygen.
  • Optimize solvent polarity (e.g., methanol-water mixtures) to control nucleation.
  • Validate reproducibility via parallel small-scale syntheses and single-crystal X-ray diffraction .

Q. How do solubility characteristics of 1,2-dihexadecyloxybenzene impact its application in supramolecular chemistry, and what solvent systems are optimal?

  • Methodological Answer : The amphiphilic nature (long alkyl chains + aromatic core) enables self-assembly in mixed solvents. For micelle formation, use methanol or ethanol to dissolve the aromatic core, followed by gradual addition of water. For monolayer studies, chloroform or hexane provides uniform spreading at air-water interfaces .

Q. When encountering discrepancies between theoretical and experimental elemental analysis data for 1,2-dihexadecyloxybenzene complexes, what systematic approaches should be employed?

  • Methodological Answer :

  • Step 1 : Confirm synthesis conditions (e.g., inert atmosphere integrity, reagent purity).
  • Step 2 : Re-run elemental analysis with freshly purified samples to rule out solvent residues.
  • Step 3 : Cross-validate with mass spectrometry (MALDI-TOF) for molecular ion peaks.
  • Example : In [Fe(La-c)(Cn+1)(MeOH)1-2] complexes, deviations in nitrogen content were resolved by optimizing recrystallization steps .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data in studies involving 1,2-dihexadecyloxybenzene derivatives?

  • Methodological Answer :

  • Scenario : NMR shows unexpected proton splitting.
  • Resolution : Check for diastereomer formation (e.g., axial vs. equatorial alkyl chain orientation). Use variable-temperature NMR to detect dynamic conformational changes.
  • Reference : In Schlenk-synthesized derivatives, slow rotation of bulky alkyl groups at low temperatures (<−30°C) resolved splitting ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.